molecular formula C8H4Cl3NO B1404466 3-(Trichloromethoxy)benzonitrile CAS No. 1404195-02-3

3-(Trichloromethoxy)benzonitrile

Cat. No. B1404466
M. Wt: 236.5 g/mol
InChI Key: GUDXCRCSIUYNMP-UHFFFAOYSA-N
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Description

“3-(Trichloromethoxy)benzonitrile” is a chemical compound. However, there seems to be a lack of specific information about this compound. It’s worth noting that there are similar compounds such as “3-(Trifluoromethyl)benzonitrile” which is used as a reference compound in the determination of the electron affinity of 1,3,5,7-cyclooctatetraene (COT)1.



Synthesis Analysis

There is no specific information available on the synthesis of “3-(Trichloromethoxy)benzonitrile”. However, classical methods for benzonitrile synthesis include the cyanation of benzene halides, toluene halides and ammonia reaction, ammoxidation of toluene, ammonia and air, benzoic acid and urea reaction, and the cyanidation of benzaldehyde2.



Molecular Structure Analysis

The molecular structure of “3-(Trichloromethoxy)benzonitrile” is not readily available. However, a similar compound, “3-(Trifluoromethoxy)benzonitrile”, has a molecular formula of C8H4F3NO and a molecular weight of 187.11873.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions of “3-(Trichloromethoxy)benzonitrile”. However, nitriles, which include compounds like “3-(Trichloromethoxy)benzonitrile”, can undergo various reactions such as hydrolysis, reduction, and reaction with Grignard reagents4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Trichloromethoxy)benzonitrile” are not readily available. However, a similar compound, “3-(Trifluoromethyl)benzonitrile”, has a liquid form, a refractive index of n20/D 1.4575 (lit.), a boiling point of 189 °C (lit.), a melting point of 16-20 °C (lit.), and a density of 1.281 g/mL at 25 °C (lit.)1.


Safety And Hazards

The safety and hazards of “3-(Trichloromethoxy)benzonitrile” are not readily available. However, similar compounds like “Benzonitrile” and “4-Chloro-3-(trifluoromethyl)benzonitrile” are considered hazardous. They are toxic if swallowed or in contact with skin, cause skin irritation, and are harmful if inhaled56.


Future Directions

There is no specific information available on the future directions of “3-(Trichloromethoxy)benzonitrile”. However, there is a growing interest in emergent fluorinated substituents, like α-fluorinated ethers, within recent years7. This suggests that there could be potential for further research and development in the field of fluorinated compounds.


Please note that the information provided is based on the available data and there might be more recent studies or developments not included in this analysis. For a more comprehensive and up-to-date analysis, consulting scientific literature or experts in the field is recommended.


properties

IUPAC Name

3-(trichloromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl3NO/c9-8(10,11)13-7-3-1-2-6(4-7)5-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDXCRCSIUYNMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(Cl)(Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trichloromethoxy)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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